![molecular formula C21H16N8Na2O8S4 B038920 1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. CAS No. 114875-57-9](/img/structure/B38920.png)
1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv.
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. is a chemical compound that has drawn significant attention from the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
作用机制
The mechanism of action of 1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets such as enzymes, receptors, and ion channels. For example, some studies have suggested that this compound may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators.
生化和生理效应
1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, this compound has been shown to inhibit the growth of certain bacterial and fungal species.
实验室实验的优点和局限性
One of the main advantages of using 1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit potent pharmacological activities at relatively low concentrations. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the research of 1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. One area of interest is the development of new synthetic methods that can improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields such as medicine, agriculture, and materials science. Finally, more research is needed to assess the potential toxicity of this compound and its safety for human and environmental health.
合成方法
The synthesis of 1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. involves the reaction of 2-mercaptoacetic acid with various aldehydes or ketones in the presence of a catalyst such as acetic acid or hydrochloric acid. The resulting product is a white crystalline solid that can be purified through recrystallization or column chromatography.
科学研究应用
1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities such as anti-inflammatory, antimicrobial, antitumor, and anticonvulsant effects. Additionally, this compound has been investigated for its potential as a herbicide and insecticide due to its ability to inhibit the growth of certain plant and insect species.
属性
CAS 编号 |
114875-57-9 |
|---|---|
产品名称 |
1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. |
分子式 |
C21H16N8Na2O8S4 |
分子量 |
682.6 g/mol |
IUPAC 名称 |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H18N8O8S4/c22-21-24-10(7-40-21)14(26-37-4-9-1-11(30)12(31)3-28(9)36)17(32)25-15-18(33)29-16(20(34)35)8(6-39-19(15)29)5-38-13-2-23-27-41-13/h1-3,7,15,19,31,36H,4-6H2,(H2,22,24)(H,25,32)(H,34,35) |
InChI 键 |
RNPRGWFDYQHVDK-PUZJMABTSA-L |
手性 SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\OCC3=CC(=O)C(=CN3O)[O-])/C4=CSC(=N4)N)C(=O)[O-])CSC5=CN=NS5.[Na+].[Na+] |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOCC3=CC(=O)C(=CN3O)O)C4=CSC(=N4)N)C(=O)O)CSC5=CN=NS5 |
规范 SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOCC3=CC(=O)C(=CN3O)[O-])C4=CSC(=N4)N)C(=O)[O-])CSC5=CN=NS5.[Na+].[Na+] |
同义词 |
7-(2-(2-aminothiazole-4-yl)-2-(1,5-dihydroxy-4-pyridon-2-ylmethoxyimino)acetamido)-3-(1,2,3-thiadiazole-5-ylthiomethyl)-3-cephem-4-carboxylate KP 736 KP-736 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




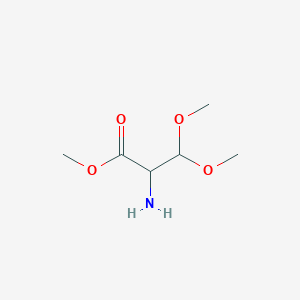
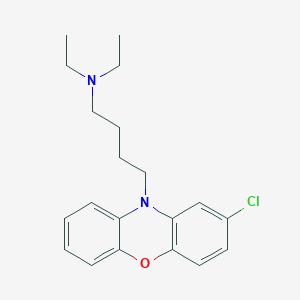
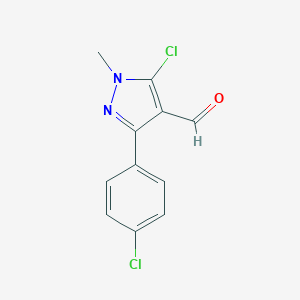




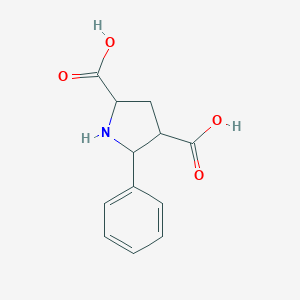
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)

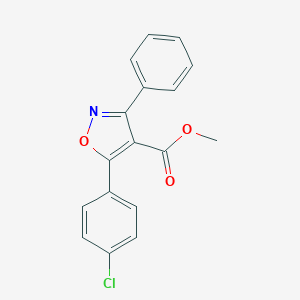
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)
